Cas no 30708-54-4 (1-AZABICYCLO(3,2,2)NONAN-4-ONE)
1-AZABICYCLO(3,2,2)NONAN-4-ONE Chemical and Physical Properties
Names and Identifiers
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- 1-AZABICYCLO(3,2,2)NONAN-4-ONE
- 1-AZABICYCLO[3.2.2]NONAN-4-ONE
- 1-azabicyclo [3.2.2]nonan-4-one
- 1-azabicyclo[3.2.2]nonan-4-on
- 4-Oxo-1-azabicyclo[3.2.2]nonane
- SCHEMBL557562
- F53547
- 30708-54-4
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- Inchi: 1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2
- InChI Key: QLOVQJFVRRNQPK-UHFFFAOYSA-N
- SMILES: O=C1CCN2CCC1CC2
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 20.3Ų
1-AZABICYCLO(3,2,2)NONAN-4-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00107-5g |
1-azabicyclo[3.2.2]nonan-4-one |
30708-54-4 | 95% | 5g |
$3500 | 2023-09-07 |
1-AZABICYCLO(3,2,2)NONAN-4-ONE Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-AZABICYCLO(3,2,2)NONAN-4-ONE
1-Azabicyclo(3,2,2)nonan-4-one: A Comprehensive Overview
The compound with CAS No 30708-54-4, commonly referred to as 1-Azabicyclo(3,2,2)nonan-4-one, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and versatile chemical reactivity. In recent years, 1-Azabicyclo(3,2,2)nonan-4-one has garnered attention due to its potential in drug development and advanced materials synthesis.
The molecular structure of 1-Azabicyclo(3,2,2)nonan-4-one consists of a bicyclic framework with a nitrogen atom at the 1-position and a ketone group at the 4-position. This arrangement imparts the molecule with distinct electronic and steric properties. The bicyclic system provides rigidity to the structure, which is advantageous in applications requiring stable molecular frameworks. The presence of the ketone group introduces additional functional versatility, enabling participation in various chemical reactions such as nucleophilic additions and enolate formations.
Recent studies have highlighted the potential of 1-Azabicyclo(3,2,2)nonan-4-one in drug design. Researchers have explored its ability to act as a scaffold for bioactive molecules due to its unique geometry and functional groups. For instance, derivatives of this compound have shown promise in modulating enzyme activities and receptor interactions. These findings underscore its potential in developing novel therapeutic agents for conditions such as neurodegenerative diseases and cancer.
In addition to its pharmaceutical applications, 1-Azabicyclo(3,2,2)nonan-4-one has also found utility in materials science. Its rigid bicyclic structure makes it an ideal candidate for constructing advanced materials such as high-performance polymers and self-healing materials. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can enhance the mechanical properties and thermal stability of polymer systems.
The synthesis of 1-Azabicyclo(3,2,2)nonan-4-one involves a multi-step process that typically includes ring-forming reactions and functional group transformations. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve the use of transition metal catalysts or organocatalysts to facilitate key steps such as cycloadditions or enamine formations.
From an environmental perspective, the production and handling of 1-Azabicyclo(3,2,2)nonan-4-one must adhere to strict safety protocols to ensure minimal ecological impact. Studies on its environmental fate indicate that it undergoes biodegradation under specific conditions; however, further research is required to fully understand its long-term effects on ecosystems.
In conclusion, 1-Azabicyclo(3,2,2)nonan-4-one (CAS No 30708-54-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features make it an invaluable tool in drug discovery and materials innovation. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific and technological frontiers.
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